Nbduq
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Overview
Description
Nbduq, also known as N-benzyl-N-(2-(dimethylamino)ethyl)quinolin-4-amine, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. Nbduq is a synthetic compound that belongs to the quinoline family and has a unique chemical structure that makes it a promising candidate for various applications.
Mechanism Of Action
The mechanism of action of Nbduq is not fully understood, but studies have suggested that it works by inducing apoptosis, which is a process of programmed cell death. Nbduq has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation, such as topoisomerase II.
Biochemical And Physiological Effects
Nbduq has been shown to have various biochemical and physiological effects. Studies have shown that Nbduq can induce cell cycle arrest, inhibit cell migration, and reduce the expression of certain proteins that are involved in cancer cell proliferation. Nbduq has also been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One of the major advantages of Nbduq for lab experiments is its high potency and selectivity towards cancer cells. Nbduq has been shown to have minimal toxicity towards normal cells, which makes it an ideal candidate for cancer research. However, one of the limitations of Nbduq is its low solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for Nbduq research. One of the most promising directions is the development of Nbduq-based drugs for cancer treatment. Nbduq has also shown potential for the treatment of other diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of Nbduq and its potential applications in various fields.
In conclusion, Nbduq is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. Nbduq has shown promising results in cancer research and has several advantages for lab experiments. Further research is needed to fully understand the mechanism of action of Nbduq and its potential applications in various fields.
Synthesis Methods
The synthesis of Nbduq involves a series of chemical reactions that are carried out in a laboratory under controlled conditions. The synthesis method involves the reaction of benzylamine and 4-chloroquinoline in the presence of a base such as sodium hydride, followed by the reaction of the resulting intermediate with N,N-dimethylethylenediamine. The final product is obtained after purification using various techniques such as column chromatography.
Scientific Research Applications
Nbduq has gained significant attention in the scientific community due to its potential applications in various fields. One of the most promising applications of Nbduq is in the field of cancer research. Studies have shown that Nbduq has potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer cells.
properties
CAS RN |
119110-36-0 |
---|---|
Product Name |
Nbduq |
Molecular Formula |
C70H102N4O9 |
Molecular Weight |
1143.6 g/mol |
IUPAC Name |
2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl 2-[5-[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34Z)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-4-hydroxy-2,3-dimethoxy-6-methylphenoxy]acetate |
InChI |
InChI=1S/C70H102N4O9/c1-50(2)25-16-26-51(3)27-17-28-52(4)29-18-30-53(5)31-19-32-54(6)33-20-34-55(7)35-21-36-56(8)37-22-38-57(9)39-23-40-58(10)41-24-42-59(11)43-44-61-60(12)68(70(80-15)69(79-14)67(61)76)82-49-64(75)81-48-47-73(13)62-45-46-63(74(77)78)66-65(62)71-83-72-66/h25,27,29,31,33,35,37,39,41,43,45-46,76H,16-24,26,28,30,32,34,36,38,40,42,44,47-49H2,1-15H3/b51-27-,52-29-,53-31-,54-33-,55-35-,56-37-,57-39-,58-41-,59-43- |
InChI Key |
OEUJSTITFXGWNB-TUBNFATKSA-N |
Isomeric SMILES |
CC1=C(C(=C(C(=C1OCC(=O)OCCN(C)C2=CC=C(C3=NON=C23)[N+](=O)[O-])OC)OC)O)C/C=C(/C)\CC/C=C(/C)\CC/C=C(/C)\CC/C=C(/C)\CC/C=C(/C)\CC/C=C(/C)\CC/C=C(/C)\CC/C=C(/C)\CC/C=C(/C)\CCC=C(C)C |
SMILES |
CC1=C(C(=C(C(=C1OCC(=O)OCCN(C)C2=CC=C(C3=NON=C23)[N+](=O)[O-])OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Canonical SMILES |
CC1=C(C(=C(C(=C1OCC(=O)OCCN(C)C2=CC=C(C3=NON=C23)[N+](=O)[O-])OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
synonyms |
4-(N-(acetoxyethyl)-N-methylamino)-7-nitro-2,1,3-benzoxadiazole ubiquinone NBDUQ |
Origin of Product |
United States |
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